Cas no 1544151-30-5 (methyl octahydro-1H-indole-4-carboxylate)

Methyl octahydro-1H-indole-4-carboxylate is a saturated heterocyclic ester with a rigid indoline backbone, offering structural versatility in organic synthesis and pharmaceutical applications. Its octahydroindole core provides enhanced stability and stereochemical control, making it a valuable intermediate for constructing complex molecules. The methyl ester group facilitates further functionalization, enabling efficient derivatization under mild conditions. This compound is particularly useful in medicinal chemistry for the development of bioactive scaffolds due to its constrained conformation and potential for hydrogen bonding. High purity and consistent batch-to-batch reproducibility ensure reliable performance in research and industrial settings.
methyl octahydro-1H-indole-4-carboxylate structure
1544151-30-5 structure
Product name:methyl octahydro-1H-indole-4-carboxylate
CAS No:1544151-30-5
MF:C10H17NO2
Molecular Weight:183.24748301506
CID:5655205
PubChem ID:83817252

methyl octahydro-1H-indole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 1544151-30-5
    • EN300-27728958
    • methyl octahydro-1H-indole-4-carboxylate
    • インチ: 1S/C10H17NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h7-9,11H,2-6H2,1H3
    • InChIKey: FPMUHDLYPYSSQJ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CCCC2C1CCN2)=O

計算された属性

  • 精确分子量: 183.125928785g/mol
  • 同位素质量: 183.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 38.3Ų

methyl octahydro-1H-indole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27728958-5g
methyl octahydro-1H-indole-4-carboxylate
1544151-30-5
5g
$2028.0 2023-09-10
Enamine
EN300-27728958-1.0g
methyl octahydro-1H-indole-4-carboxylate
1544151-30-5 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-27728958-2.5g
methyl octahydro-1H-indole-4-carboxylate
1544151-30-5 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-27728958-10g
methyl octahydro-1H-indole-4-carboxylate
1544151-30-5
10g
$3007.0 2023-09-10
Enamine
EN300-27728958-5.0g
methyl octahydro-1H-indole-4-carboxylate
1544151-30-5 95.0%
5.0g
$2028.0 2025-03-19
Enamine
EN300-27728958-0.25g
methyl octahydro-1H-indole-4-carboxylate
1544151-30-5 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-27728958-0.5g
methyl octahydro-1H-indole-4-carboxylate
1544151-30-5 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-27728958-0.1g
methyl octahydro-1H-indole-4-carboxylate
1544151-30-5 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-27728958-0.05g
methyl octahydro-1H-indole-4-carboxylate
1544151-30-5 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-27728958-10.0g
methyl octahydro-1H-indole-4-carboxylate
1544151-30-5 95.0%
10.0g
$3007.0 2025-03-19

methyl octahydro-1H-indole-4-carboxylate 関連文献

methyl octahydro-1H-indole-4-carboxylateに関する追加情報

Methyl Octahydro-1H-Indole-4-Carboxylate (CAS No. 1544151-30-5): A Comprehensive Overview

Methyl octahydro-1H-indole-4-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1544151-30-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole derivatives family, which has been extensively studied due to its diverse biological activities and potential therapeutic applications. The structural features of methyl octahydro-1H-indole-4-carboxylate, particularly its octahydroindole core and carboxylate ester group, contribute to its unique chemical properties and biological interactions.

The< strong>methyl octahydro-1H-indole-4-carboxylate molecule exhibits a complex three-dimensional structure, which is a result of the fusion of an indole ring with a saturated hydrocarbon system. This structural configuration imparts distinct physicochemical properties, such as solubility, stability, and metabolic pathways, making it a valuable candidate for further investigation in drug development. The presence of the carboxylate ester group at the 4-position of the indole ring enhances its reactivity and binding affinity to various biological targets.

Recent advancements in computational chemistry and molecular modeling have provided new insights into the interactions of methyl octahydro-1H-indole-4-carboxylate with biological receptors. Studies have demonstrated that this compound can bind to specific proteins and enzymes involved in critical cellular processes. For instance, research has indicated that it may interact with transcription factors and signaling pathways associated with inflammation and neurodegeneration. These findings suggest potential therapeutic applications in conditions such as chronic inflammatory diseases and neurodegenerative disorders.

The pharmacological profile of methyl octahydro-1H-indole-4-carboxylate has been the focus of numerous preclinical studies. These investigations have explored its effects on various disease models, providing evidence for its biological activity. Notably, studies have shown that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory enzyme activity. Additionally, it has demonstrated neuroprotective effects in animal models of Parkinson's disease, suggesting its potential as a therapeutic agent for this condition.

In vitro studies have further characterized the mechanism of action of methyl octahydro-1H-indole-4-carboxylate. Research has revealed that it can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Furthermore, it has been observed to interact with ion channels and receptors involved in pain perception and neurotransmission. These interactions may underlie its analgesic and anxiolytic effects, making it a promising candidate for treating pain syndromes and anxiety disorders.

The synthesis of methyl octahydro-1H-indole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring the compound's suitability for pharmaceutical applications. Techniques such as catalytic hydrogenation, esterification, and cyclization are commonly employed in its synthesis. The development of efficient synthetic routes is crucial for large-scale production and cost-effective manufacturing.

Quality control and analytical characterization are essential aspects of ensuring the integrity of methyl octahydro-1H-indole-4-carboxylate for pharmaceutical use. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are utilized to confirm purity and structural identity. These methods provide detailed information about the compound's chemical composition and help ensure compliance with regulatory standards.

The future directions of research on methyl octahydro-1H-indole-4-carboxylate are promising, with ongoing studies aimed at elucidating its full pharmacological profile. Investigating its interactions with additional biological targets may uncover new therapeutic applications beyond inflammation and neuroprotection. Additionally, exploring novel synthetic strategies could lead to more efficient production methods and improved accessibility for clinical use.

In conclusion, methyl octahydro-1H-indole-4-carboxylate (CAS No. 1544151-30-5) is a compound with significant potential in pharmaceutical research due to its unique structure and biological activities. Its interactions with various biological targets suggest multiple therapeutic applications, particularly in areas such as inflammation, neurodegeneration, pain management, and anxiety disorders. Continued research efforts will further enhance our understanding of this compound's pharmacological properties and pave the way for innovative drug development.

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